molecular formula C8H4ClN3O2 B117968 4-Chloro-6-nitroquinazoline CAS No. 19815-16-8

4-Chloro-6-nitroquinazoline

Cat. No. B117968
CAS RN: 19815-16-8
M. Wt: 209.59 g/mol
InChI Key: LZOSFEDULGODDH-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 g/mol . It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-nitroquinazoline consists of 14 heavy atoms . The InChI code for the compound is 1S/C8H4ClN3O2/c9-8-6-3-5 (12 (13)14)1-2-7 (6)10-4-11-8/h1-4H . The compound has a topological polar surface area of 71.6 Ų .


Physical And Chemical Properties Analysis

4-Chloro-6-nitroquinazoline is a pale yellow solid with a molecular weight of 209.59 g/mol . It has a topological polar surface area of 71.6 Ų and an XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Field

Pharmaceutical Research

Application

4-Chloro-6-nitroquinazoline is used in the synthesis of various 4-anilinoquinazoline derivatives such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, afatinib, and dacomitinib . These derivatives are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .

Method of Application

The most scalable route for the synthesis of these drugs was reported in two Boehringer Ingelheim patents, in which the title compound, 4,7-dichloro-6-nitroquinazoline, is an important intermediate . The target compound has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR, and 13C-NMR spectroscopies .

Results or Outcomes

These 4-anilinoquinazoline derivatives have shown significant therapeutic potential in the treatment of various cancers .

Use in Chemical Synthesis

Field

Chemical Synthesis

Application

Halogenated quinazolinones and quinazolines, such as 4-Chloro-6-nitroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .

Method of Application

These compounds are functionalized via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .

Results or Outcomes

The resulting polysubstituted derivatives have potential applications in pharmaceuticals and materials .

Use in Anticancer Agents and Enzyme Inhibitors Synthesis

Field

Pharmaceutical Chemistry

Application

4-Chloro-6-nitroquinazoline is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .

Method of Application

The specific methods of application can vary depending on the specific anticancer agent or enzyme inhibitor being synthesized. Typically, this involves various chemical reactions under controlled conditions .

Results or Outcomes

The resulting anticancer agents and enzyme inhibitors have potential therapeutic applications in the treatment of various diseases .

Use in the Preparation of Afatinib

Field

Pharmaceutical Research

Application

4-Chloro-6-nitroquinazoline is used in the synthesis of afatinib, a powerful second-generation tyrosine kinase inhibitor .

Method of Application

The most scalable route for the synthesis of afatinib was reported in two Boehringer Ingelheim patents, in which 4,7-dichloro-6-nitroquinazoline, a derivative of 4-Chloro-6-nitroquinazoline, is an important intermediate .

Results or Outcomes

Afatinib has shown significant therapeutic potential in the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .

Use in the Synthesis of Biologically Active Compounds

Field

Pharmaceutical Chemistry

Application

Quinazoline and quinazolinones scaffolds, which can be derived from 4-Chloro-6-nitroquinazoline, are present in a diverse range of biologically active compounds with huge therapeutic potential . This includes anticancer, antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .

Method of Application

The specific methods of application can vary depending on the specific biologically active compound being synthesized. Typically, this involves various chemical reactions under controlled conditions .

Results or Outcomes

The resulting biologically active compounds have potential therapeutic applications in the treatment of various diseases .

Use in the Preparation of Various 4,7-Disubstituted Quinazoline Derivatives

Field

Pharmaceutical Research

Application

4-Chloro-6-nitroquinazoline is used in the synthesis of various 4,7-disubstituted quinazoline derivatives . These derivatives display high therapeutic potential .

Method of Application

The most scalable route for the synthesis of these derivatives was reported in two Boehringer Ingelheim patents, in which 4,7-dichloro-6-nitroquinazoline, a derivative of 4-Chloro-6-nitroquinazoline, is an important intermediate .

Results or Outcomes

These 4,7-disubstituted quinazoline derivatives have shown significant therapeutic potential in the treatment of various diseases .

Safety And Hazards

The safety information available indicates that 4-Chloro-6-nitroquinazoline has several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.

properties

IUPAC Name

4-chloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSFEDULGODDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463364
Record name 4-Chloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-nitroquinazoline

CAS RN

19815-16-8
Record name 4-Chloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroquinazolin-4-ol (4.40 g, 23.01 mmol) and N-ethyl-N-isopropylpropan-2-amine (11.89 g, 92.04 mmol) in dichloroethane (50 mL) was added phosphoryl trichloride (7.06 g, 46.02 mmol). After heating to 80° C. for 16 hours, the mixture was concentrated under reduced pressure. The residue was concentrated again with toluene (2×100 mL) to provide the product.
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Synthesis routes and methods II

Procedure details

In brief, 2-aminobezoic acid substituted by a reactive group (G in Scheme 3), is reacted with formamide, at 160° C., for 3 hours. The resulting 4-hydroxyquinazolinesubstituted by the reactive group is then reacted with a mixture of nitric acid and sulfuric acid, to thereby obtain 4-hydroxy-6-nitroquinazoline substituted by the reactive group. The reactive 4-hydroxy-6-nitroquinazoline is thereafter reacted with thionyl chloride, so as to obtain 4-chloro-6-nitroquinazoline substituted by a reactive group. In these compounds, the nitro group serves as a first reactive group and G is a second reactive group.
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Synthesis routes and methods III

Procedure details

6-Nitro-3H-quinazolin-4-one 4a (18.88 g, 99.40 mmol) was dissolved in phosphoricchloride (31.03 g, 149 mmol). The mixture was warmed up to 160° C., and stirred for 3 hours. The reaction mixture was added to 250 mL of n-hexane while hot, stirred and a lot of the solid was precipitated from the solution, filtered, the filter cake was washed with n-hexane, dried under vacuum to obtain the title compound 4-chloro-6-nitro-quinazoline 4b (18.14 g, yield 87.2%) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… The product from 4-chloro-6-nitroquinazoline and 4 : 5-diamino-2 : 6-dihydroxypyrimidine separated as a pale orange solid when the reaction mixture was brought to pH 7 ; it did not …
Number of citations: 6 pubs.rsc.org
RC Elderfield, TA Williamson, WJ Gensler… - The Journal of …, 1947 - ACS Publications
… (a) From 4-chloro-6-nitroquinazoline. One gramof 4chloro-6-nitroquinazoline was reduced in methanol and the dihydro derivative was dehydogenated as in the preceding cases. …
Number of citations: 45 pubs.acs.org
M Tobe, Y Isobe, H Tomizawa, T Nagasaki… - Bioorganic & medicinal …, 2003 - Elsevier
… After cooling to ambient temperature, excess thionyl chloride was removed under reduced pressure to give crude 4-chloro-6-nitroquinazoline (8), which was used directly. To a mixture …
Number of citations: 96 www.sciencedirect.com
DK Dwivedi, RK Agrawal - International Journal of …, 2023 - search.ebscohost.com
… and phosphorus Penta chloride, which yielded 4-chloro-6nitroquinazoline with 68% yield. Finally, substituted anilines treated with 4-chloro-6-nitroquinazoline (3) in presence of …
Number of citations: 0 search.ebscohost.com
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… (a) Crude 4-chloro-6-nitroquinazoline (from 20 g. of hydroxy-compound) was added to a mixture of phenol (80 g.) and powdered ammonium carbonate (40 g.). After 1 hour at 90-95", the …
Number of citations: 27 pubs.rsc.org
GP Zhikhareva, LI Mastafanova, MI Evstratova… - Pharmaceutical …, 1980 - Springer
… 2-Methyl-4-chloro-6-nitroquinazoline (II). A mixture of I (7 g, 34.1 mmole), freshly distilled phosphorus oxychloride (3.55 g, 23.0 mmole), dimethylaniline (10.94 g, 84.2 mmole), and …
Number of citations: 4 link.springer.com
X Hou, J Zhang, X Zhao, L Chang… - Chinese Journal of …, 2014 - Wiley Online Library
… , 4-hydroxy-6-nitroquinazoline (3), prepared by cyclization reaction of 2-amino-5-nitrobenzoic acid 1, was used as the starting material for the preparation of 4-chloro-6-nitroquinazoline (…
Number of citations: 10 onlinelibrary.wiley.com
MB Naff, BE Christensen - Journal of the American Chemical …, 1951 - ACS Publications
Although the search for new sulfa drugshas been most extensive very little attention has been given to the sulfaquinazolines. For this reason the work in this Laboratory was extended to …
Number of citations: 5 pubs.acs.org
JA Cogliano - 1958 - search.proquest.com
… being proved by its synthesis from 4-chloro-6-nitroquinazoline (LXXII) and sodium … being identified by its independent synthesis from 4-chloro-6-nitroquinazoline. It is believed that 6-nitro…
Number of citations: 0 search.proquest.com
E Mishani, G Abourbeh, Y Rozen, O Jacobson… - Nuclear Medicine and …, 2004 - Elsevier
… SOCl 2 to produce the 4-chloro-6-nitroquinazoline (3) with 80… Reaction of 4-chloro-6-nitroquinazoline (3) was performed … and the 4-chloro-6-nitroquinazoline was performed in i-PrOH …
Number of citations: 95 www.sciencedirect.com

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